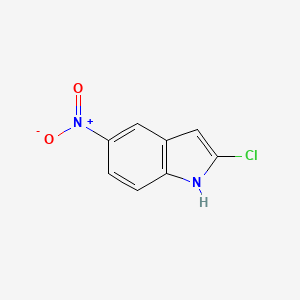

2-Chloro-5-nitro-1H-indole

Description

Significance of Indole (B1671886) and its Derivatives in Chemical Research

The indole ring system is a cornerstone of heterocyclic chemistry, owing to its prevalence in nature and its remarkable versatility as a synthetic scaffold.

The term "privileged structure" was coined to describe molecular frameworks that can serve as ligands for a variety of different biological receptors. The indole scaffold is a quintessential example of such a structure. It is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. This unique architecture is present in a vast number of biologically active natural products, including alkaloids and the essential amino acid tryptophan.

The indole nucleus's ability to mimic the structure of proteins and bind reversibly to enzymes provides extensive opportunities for the discovery of new drugs with diverse mechanisms of action. Its structure allows for modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties to achieve desired biological activities. This adaptability explains why the indole substructure is found in numerous pharmaceuticals targeting a wide array of conditions.

Substituted indoles are foundational elements for a multitude of compounds with significant biological and material science applications. They are integral components of the tryptophan-derived tryptamine (B22526) alkaloids, which include the neurotransmitter serotonin (B10506) and the hormone melatonin. Beyond their natural roles, synthetic indole derivatives have been developed for a wide range of therapeutic uses.

The strategic placement of various substituents onto the indole core can dramatically alter its biological activity, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For example, the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol (B1678383) are well-known pharmaceuticals built upon the indole scaffold. In the realm of materials science, substituted indoles are utilized in the development of organic solar cells and nonlinear optical chromophores.

| Application Area | Examples |

|---|---|

| Pharmaceuticals | Anticancer, Anti-inflammatory, Antiviral, Antidepressant, Antimicrobial, Antihypertensive |

| Agrochemicals | Plant growth regulators (e.g., Indole-3-acetic acid) |

| Materials Science | Dyes, Organic solar cells, Nonlinear optical materials |

| Perfumery | Floral scents in perfumes |

Contextualizing 2-Chloro-5-nitro-1H-indole

The specific functionalization of the indole ring in this compound with both a halogen and a nitro group places it at the intersection of two synthetically important classes of indole derivatives.

Halogenated aromatic compounds are versatile building blocks in organic synthesis and are key structural motifs in many natural products and pharmaceutical drugs. The introduction of halogen atoms, such as chlorine, into the indole ring has a profound effect on the molecule's physicochemical properties and bioactivity. Halogenated indoles serve as important intermediates for further functionalization through cross-coupling reactions and other transformations, showcasing their utility in organic synthesis and drug discovery.

The presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Green and efficient methods for the halogenation of indoles are actively being developed, highlighting the continued importance of these derivatives. The synthesis of 3-chloroindoles, for instance, can be achieved from N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl2 system.

Nitro-substituted indoles are of significant interest due to their synthetic utility. The nitro group is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic strategies. For example, 3-nitroindoles are important intermediates for synthesizing molecules with biological activity.

These electron-deficient indoles can undergo reactions such as normal-demand Diels-Alder reactions to form carbazoles and are key precursors for the synthesis of other heterocyclic systems like pyrrolo[2,3-b]indoles. The synthesis of nitroindoles can be achieved either by direct nitration of an indole or by constructing the indole ring from a pre-nitrated precursor. For instance, the nitration of N-protected indoles with reagents like acetyl nitrate (B79036) can yield 3-nitroindoles. The nitro group itself can also be reduced to an amino group, providing a gateway to a wide range of further chemical modifications.

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) using zinc dust. He later proposed the correct formula for indole in 1869. The name "indole" is a portmanteau of the words indigo and oleum, as it was first isolated by treating indigo dye with oleum.

Throughout the late 19th century, certain indole derivatives were important as dyestuffs. Interest in indole chemistry intensified in the 1930s with the discovery that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and auxins. This realization spurred extensive research into indole chemistry, leading to the discovery and synthesis of a vast number of natural and synthetic indole-based compounds with a wide spectrum of biological activities. This historical foundation has paved the way for the development of numerous synthetic methods, such as the Fischer indole synthesis, and the continued exploration of indole derivatives in modern chemical research.

Scope and Research Avenues for this compound

The primary value of this compound in chemical research lies in its role as a versatile building block for organic synthesis. Its bifunctional nature, conferred by the chloro and nitro substituents, opens multiple pathways for creating more elaborate molecular architectures.

Detailed Research Findings:

The research utility of this compound is centered on the reactivity of its functional groups:

Nucleophilic Substitution: The chlorine atom at the C2 position of the indole ring is a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting the compound with different nucleophiles, a common strategy for diversifying chemical structures.

Reduction of the Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group (-NH₂). This transformation is a key step in many synthetic sequences, as the resulting 5-aminoindole (B14826) derivative can undergo a wide range of further reactions, such as diazotization, acylation, or condensation, to generate novel compounds. The synthesis of amine derivatives from nitro precursors is a foundational strategy in creating compounds for medicinal evaluation. mdpi.com

Future Research Directions:

Future research involving this compound is likely to focus on its application as a precursor for novel, biologically active molecules. The exploration of its synthetic potential could proceed in several directions:

Synthesis of Novel Heterocyclic Systems: The compound can be used to synthesize more complex fused heterocyclic systems. By strategically using the reactivity of both the chloro and the nitro/amino groups, researchers can construct polycyclic structures that may exhibit unique pharmacological or material properties.

Development of Kinase Inhibitors: Indole derivatives, particularly those functionalized at various positions, are prominent in the development of kinase inhibitors for cancer therapy. Research could involve using this compound to create libraries of compounds for screening against various protein kinases.

Antimicrobial Drug Discovery: The indole nucleus is a known scaffold for antimicrobial agents. researchgate.netresearchgate.net New derivatives synthesized from this compound could be evaluated for their activity against a range of bacterial and fungal pathogens, including multi-drug resistant strains. researchgate.net For instance, other 2-aryl-5-nitro-1H-indoles have been assessed as inhibitors of bacterial efflux pumps, a mechanism that confers drug resistance. researchgate.net

The continued use of this compound as a starting material is anticipated to contribute to the discovery of new chemical entities with potential applications in medicine and materials science.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-3-carbaldehyde |

| 2-(2-chloro-5-nitrophenyl)-1H-indole |

| 2-Chloro-5-nitropyridine (B43025) |

| 2-Chloro-5-nitrotoluene |

| 5-chloro-6-nitro-1H-indole |

| Indole |

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5ClN2O2 |

|---|---|

Poids moléculaire |

196.59 g/mol |

Nom IUPAC |

2-chloro-5-nitro-1H-indole |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H |

Clé InChI |

SODLPTKYLLFMKK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 2 Chloro 5 Nitro 1h Indole and Its Derivatives

Strategic Approaches to Indole (B1671886) Core Synthesis

Constructing the foundational indole nucleus is the primary challenge. Several classical and modern methods can be adapted to produce a 5-nitroindole (B16589) scaffold, which can then be further functionalized.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis is a robust and historic method for preparing indoles by heating an arylhydrazone with an acid catalyst. wikipedia.org The reaction proceeds through the condensation of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org

To construct a 5-nitroindole core, the logical starting material is 4-nitrophenylhydrazine. This is reacted with a suitable carbonyl compound under acidic conditions, such as hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride. wikipedia.org The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org

A potential pathway to a precursor for 2-chloro-5-nitro-1H-indole could involve reacting 4-nitrophenylhydrazine with chloroacetaldehyde or a related α-chloro carbonyl compound. However, the reactivity of such compounds can lead to side reactions. A more controlled approach involves using a carbonyl compound that installs a group at the C-2 position which can later be converted to a chloro group.

Table 1: Key Features of the Fischer Indole Synthesis for 5-Nitroindoles

| Feature | Description |

|---|---|

| Starting Materials | 4-Nitrophenylhydrazine and a suitable aldehyde or ketone (e.g., pyruvic acid, chloroacetaldehyde). |

| Catalysts | Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃). wikipedia.org |

| Key Intermediates | Phenylhydrazone, enamine. wikipedia.org |

| Core Mechanism | Acid-catalyzed intramolecular cyclization via a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org |

| Primary Product | 5-Nitroindole derivative. |

Research has demonstrated the successful synthesis of various 3-alkyl-5-nitroindoles from aldehyde p-nitrophenylhydrazones using concentrated hydrochloric acid. acs.org

Leimgruber-Batcho Indole Synthesis and its Variants

The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, particularly in industrial applications, due to its high yields and mild reaction conditions. wikipedia.orgwikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.org

For the synthesis of a 5-nitroindole derivative, a plausible starting material would be 2-methyl-1,4-dinitrobenzene. The first step involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with a secondary amine like pyrrolidine, to form a nitroenamine intermediate. wikipedia.orgresearchgate.net This intermediate, often a vividly colored compound due to its extended conjugation, is then subjected to reductive cyclization. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org This reduction converts the ortho-nitro group to an amine, which spontaneously cyclizes and eliminates the secondary amine to yield the indole. wikipedia.org This method's adaptability has been shown in the synthesis of complex halogenated indoles.

Table 2: Leimgruber-Batcho Synthesis Overview

| Step | Description | Reagents |

|---|---|---|

| 1. Enamine Formation | Condensation of an o-nitrotoluene with a formamide acetal to form a push-pull olefin. | o-Nitrotoluene derivative, DMF-DMA, pyrrolidine. wikipedia.org |

| 2. Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization and elimination. | H₂/Pd-C, Raney Ni/N₂H₄, Fe/AcOH, SnCl₂. wikipedia.orgclockss.org |

Other Established Indole Synthesis Protocols

Modern synthetic organic chemistry offers several other powerful methods for indole synthesis, with reductive cyclization of nitrobenzene derivatives being particularly relevant.

Palladium-catalyzed reductive cyclizations of 2-nitrostyrenes or related precursors provide a versatile route to functionalized indoles. nih.gov These reactions often utilize carbon monoxide or a CO surrogate as the ultimate reducing agent, which converts the nitro group into a reactive species that cyclizes onto a neighboring group. nih.govunimi.it The conditions are generally mild, allowing for excellent functional group tolerance. nih.gov This methodology could be applied to a suitably substituted dinitrobenzene derivative to construct the 5-nitroindole core. nih.gov

Targeted Introduction of Chloro and Nitro Functionalities

An alternative synthetic strategy involves starting with an existing indole or a substituted indole and introducing the required chloro and nitro groups in separate steps. This approach relies on understanding the principles of electrophilic aromatic substitution on the indole ring.

Halogenation Strategies at C-2 Position

The direct halogenation of the indole ring is complicated by the high reactivity of the pyrrole (B145914) nucleus, which typically favors substitution at the C-3 position. To achieve selective chlorination at the C-2 position of 5-nitroindole, specific strategies must be employed.

The presence of a strong electron-withdrawing group like the nitro group at C-5 deactivates the entire indole ring system towards electrophilic attack. Furthermore, protecting the indole nitrogen with another electron-withdrawing group (e.g., sulfonyl, acetyl) can electronically favor halogenation at the C-2 position over the C-3 position. nih.govorganic-chemistry.org Recent studies have shown that an electron-withdrawing group on the indole nitrogen enables C-2 chlorination using an oxone-halide system. nih.govorganic-chemistry.org

Another approach involves a process of N-chlorination followed by rearrangement. The reaction of 5-nitroindole with sodium hypochlorite (NaOCl) can initially form N-chloro-5-nitroindole, which may then rearrange to provide chlorinated products. clockss.org

Table 3: Selected Reagents for C-2 Chlorination of Indoles

| Reagent | Conditions | Comments |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Aprotic solvent (e.g., CH₂Cl₂, CCl₄) | Common and mild chlorinating agent. Selectivity depends on N-protection and other substituents. |

| Sulfuryl Chloride (SO₂Cl₂) | Aprotic solvent, often at low temperature | A more reactive agent, can lead to dichlorination if not controlled. |

| Oxone / Metal Halide (e.g., KCl) | Acetonitrile | A greener method that generates the halogenating species in situ. organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Aqueous or biphasic systems | Can proceed via an N-chloro intermediate. clockss.org |

Nitration Strategies at C-5 Position

Introducing a nitro group onto a pre-formed 2-chloroindole ring is accomplished via electrophilic aromatic substitution. While the pyrrole ring of indole is typically more reactive, nitration under strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) protonates the indole nitrogen. This deactivates the heterocyclic ring and directs the electrophilic nitronium ion (NO₂⁺) to the benzene (B151609) portion of the molecule. frontiersin.org

The existing C-2 chloro substituent is a deactivating but ortho-, para-directing group. The protonated nitrogen atom at position 1 strongly directs incoming electrophiles to the C-5 and C-7 positions. The combination of these directing effects generally favors the formation of the 5-nitro derivative. Studies on the nitration of electronegatively substituted indoles confirm that substitution occurs on the benzene ring, leading to various bz-nitroindoles. umn.edu

Table 4: Common Nitrating Systems for Aromatic Compounds

| Reagent System | Active Electrophile | Conditions |

|---|---|---|

| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) frontiersin.org | Standard "mixed acid" nitration, strong conditions. |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Nitronium ion (NO₂⁺) | A pre-formed salt of the active electrophile, used in organic solvents. |

| Ammonium Nitrate (B79036) / Trifluoroacetic Anhydride | Trifluoroacetyl nitrate rsc.orgrsc.org | Milder, non-acidic conditions suitable for sensitive substrates. rsc.orgrsc.org |

This systematic approach, either by constructing the ring with the desired functionalities or by sequential introduction of substituents, allows for the targeted synthesis of this compound.

Multi-Step Synthesis of Indole Precursors

The creation of the indole nucleus, particularly with specific substitution patterns like the 5-nitro group, often begins with acyclic or simpler cyclic precursors that are elaborated through carefully orchestrated reaction sequences.

Utilizing 2-Halonitroanilines in Tandem Reactions

A modern and flexible approach to indole synthesis involves the use of ortho-haloanilines. nsf.gov This strategy is advantageous as it can be modular and provides regiochemical outcomes that are complementary to classical methods like the Fischer indole synthesis. nsf.gov The process typically begins with a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira reaction, between a 2-haloaniline and a suitable coupling partner to introduce the atoms required for the new five-membered ring. nsf.govmdpi.com

This initial coupling yields a 2-alkenylaniline or 2-alkynylaniline intermediate. nsf.govresearchgate.net The synthesis is then completed by an oxidative cyclization step, which forms the indole ring. nsf.gov This two-step sequence—cross-coupling followed by cyclization—can be performed sequentially and allows for the direct preparation of N-H indoles without the need for protecting groups. nsf.gov Tandem Sonogashira-cyclization reactions have also been successfully implemented, particularly in aqueous micellar environments, to synthesize 2-substituted indoles from unprotected 2-alkynylanilines. mdpi.com

| Reaction Stage | Description | Key Reagents/Catalysts | Ref. |

| Cross-Coupling | A 2-haloaniline is coupled with an alkyne or alkene. | Pd catalysts (e.g., Pd(OAc)2), ligands (e.g., Xphos), base. | nsf.govmdpi.com |

| Cyclization | The resulting 2-alkenylaniline undergoes intramolecular cyclization. | Oxidizing agents (e.g., PIFA), or continued heating with Pd catalyst. | nsf.govmdpi.com |

Role of Acetals in Indole Synthesis

Acetals serve as crucial intermediates in certain indole syntheses, particularly for constructing 5-substituted indoles from aniline (B41778) precursors. luc.edu One approach involves the cyclization of α-anilino acetals through an acid-catalyzed intramolecular electrophilic aromatic substitution. luc.edu These α-anilino acetal intermediates are typically formed by the alkylation of an appropriately substituted aniline with an α-haloacetaldehyde acetal. luc.edu

However, this alkylation step can be challenging, often requiring high temperatures and prolonged reaction times. luc.edu To improve the subsequent cyclization, the aniline nitrogen can be acylated, for instance with a trifluoroacetyl group. This modification decreases the basicity of the nitrogen, facilitating the ring-closing reaction and stabilizing the final indole product. uwindsor.ca The N-trifluoroacetyl group can then be easily removed via saponification to yield the N-unsubstituted indole. luc.edu Another method utilizes dimethylformamide dimethyl acetal (DMFDMA), which reacts with an acidified methyl group ortho to a nitro group on an aniline derivative to form an enamine, a key precursor for indole ring formation. uwindsor.ca

Synthesis of Key this compound Derivatives

Once the 5-nitroindole core is established, it can be further functionalized to produce a range of derivatives with potential applications.

Preparation of 2-Aryl-5-nitro-1H-indoles

2-Aryl-5-nitro-1H-indoles are a class of derivatives that have been synthesized and evaluated for their biological activities, such as the inhibition of the NorA multidrug resistance pump in Staphylococcus aureus. nih.gov The synthesis of these compounds can be achieved through various cross-coupling strategies, starting from a halogenated 5-nitroindole precursor. While specific details for coupling at the 2-position of this compound are not extensively detailed in the provided search results, the general synthesis of 2-aryl indoles often employs palladium-catalyzed reactions. For instance, the Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form N-arylhydrazone intermediates, which then cyclize to form the indole. wikipedia.org

A representative compound from this class is [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol, which was identified as a potent pump inhibitor. nih.gov

Synthesis of 5-Nitro-1H-indole-2-carboxylic Acid Derivatives

5-Nitro-1H-indole-2-carboxylic acid and its esters are important synthetic intermediates. A common route to these compounds is the Fischer indole synthesis. wikipedia.orggoogle.com This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.orgscienceinfo.com

For the synthesis of 5-nitro-1H-indole-2-carboxylic acid ethyl ester, the process begins with the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form the corresponding hydrazone. google.com This intermediate then undergoes cyclization in the presence of a catalyst like polyphosphoric acid to yield the ethyl 5-nitro-1H-indole-2-carboxylate. google.com Subsequent alkaline hydrolysis of the ester furnishes the desired 5-nitro-1H-indole-2-carboxylic acid. google.com This core can be further modified; for example, the indole nitrogen can be alkylated using reagents like iodomethane in the presence of a base such as sodium hydride (NaH) to produce derivatives like 1-methyl-5-nitro-1H-indole-2-carboxylic acid. chemicalbook.com

| Starting Materials | Key Steps | Product | Ref. |

| p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | 1. Condensation to form hydrazone. 2. Acid-catalyzed cyclization (Fischer indole synthesis). | Ethyl 5-nitro-1H-indole-2-carboxylate | google.com |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Alkaline hydrolysis. | 5-Nitro-1H-indole-2-carboxylic acid | google.com |

| Ethyl 5-nitro-1H-indole-2-carboxylate, Iodomethane, NaH | N-alkylation. | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | chemicalbook.com |

Synthetic Routes to 2-Chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl)acetamide Derivatives

The synthesis of complex molecules such as 2-Chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl)acetamide derivatives involves the assembly of several heterocyclic fragments. A key step in forming the acetamide linkage is the reaction of an aminopyrazole intermediate with 2-chloroacetyl chloride. nih.govnih.gov

The general synthesis for a 2-chloro-N-pyrazolyl acetamide derivative proceeds by dissolving a substituted 5-aminopyrazole in a suitable solvent like tetrahydrofuran (THF). nih.gov The solution is cooled, and 2-chloroacetyl chloride is added dropwise. nih.gov The reaction mixture is then allowed to warm to room temperature, leading to the precipitation of the crude acetamide product, which can be purified by crystallization. nih.gov The specific aminopyrazole precursor required for this target derivative would feature a linkage to a 2-oxoindoline moiety at its 5-position. The construction of such specific, multi-component aminopyrazoles often involves multi-step syntheses utilizing various cyclization and condensation reactions common in pyrazole chemistry. mdpi.com

Synthesis of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride

The synthesis of the pyridinium salt 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride is a targeted derivatization developed in the course of studies on hybrid antibacterials. mdpi.comnih.gov This compound is synthesized from its precursor, indole alcohol (2-(2-(hydroxymethyl)phenyl)-5-nitro-1H-indole).

The established synthetic procedure involves dissolving the indole alcohol in dry pyridine and cooling the solution to 0 °C. mdpi.com To this solution, p-toluenesulfonyl chloride is added, and the mixture is stirred for approximately 20 hours. mdpi.com The reaction is believed to proceed through an intermediate p-toluenesulfonate derivative, which then undergoes nucleophilic displacement by pyridine. mdpi.com The final step of the work-up, involving the addition of concentrated HCl, facilitates a sulfonate/chloride exchange to yield the target pyridinium chloride salt. mdpi.com The resulting product is a yellow solid, which can be further purified by recrystallization to obtain yellow prisms. mdpi.com

Detailed Synthesis Parameters:

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

The structure of this salt has been confirmed by high-resolution electron impact mass spectrometry, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray analysis. mdpi.com The pyridinium chloride salt crystallizes in the monoclinic space group P21/c. mdpi.comnih.gov

Functionalization at C-3 Position (e.g., carbaldehyde derivatives)

The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, making it a prime site for functionalization. A common method for introducing a carbaldehyde group (-CHO) at this position is the Vilsmeier-Haack reaction. This reaction typically employs a Vilsmeier reagent, which is generated from the interaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).

While direct examples for this compound are not detailed, the synthesis of analogous compounds like 5-chloro-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde provides a clear procedural template. google.com The synthesis involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at low temperatures, followed by the addition of the substituted indole. google.com The reaction mixture is then heated for several hours to drive the formylation to completion. google.com The work-up typically involves basification with a saturated sodium carbonate solution, which precipitates the crude product. google.com

This method is widely applicable for introducing the versatile carbaldehyde functional group, which can serve as a synthetic handle for further derivatization of the indole core.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex heterocyclic frameworks like the indole nucleus, offering efficiency and selectivity.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the synthesis of indoles. One prominent strategy is the reductive cyclization of β-nitrostyrenes. mdpi.com This approach can utilize a carbon monoxide surrogate to facilitate the reduction of the nitro group and subsequent cyclization to form the indole ring. mdpi.com Catalyst systems for these reactions are often in situ formed complexes of palladium with ligands like 1,10-phenanthroline, which have proven to be robust and highly active. mdpi.com

Another potent palladium-catalyzed method is the intramolecular oxidative coupling or cyclization of enamines. unina.it An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylates, including 5-nitro derivatives, has been developed using this approach. unina.it The reaction typically employs a palladium(II) acetate (B1210297) (Pd(OAc)2) catalyst in the presence of an oxidant like copper(II) acetate (Cu(OAc)2). unina.it

Copper-Catalyzed Cyclizations

Copper catalysts offer a cost-effective and efficient alternative for indole synthesis. Visible-light-induced copper-catalyzed oxidative cyclization represents a modern, green approach. rsc.org This method can be used for the intramolecular cyclization of substrates like substituted o-aminophenylacetylenes to form the indole ring, using dioxygen as a green oxidant and a simple copper catalyst without the need for external photosensitizers. rsc.org

Additionally, copper-catalyzed cascade reactions provide a route to complex nitrogen-containing heterocycles. For instance, a method involving the cascade cyclization of 2-nitrochalcones with NH-heterocycles has been developed using a copper(I) iodide (CuI) catalyst. nih.gov Such cascade strategies allow for the construction of multiple bonds in a single operation, enhancing synthetic efficiency. acs.org

Metal-Free Electrochemical Methods

To circumvent issues related to metal residues and harsh oxidants, metal-free electrochemical methods have emerged as a sustainable alternative for N-heterocycle synthesis. nih.govfrontiersin.org An iodide-mediated electrochemical C(sp²)-H amination methodology allows for the tunable synthesis of indoles under external oxidant-free conditions. nih.govfrontiersin.org

These electrochemical strategies often proceed via intramolecular C-H amination or C-H/N-H coupling. nih.gov The reactions are typically carried out in an undivided cell using platinum or graphite electrodes. nih.gov The substrate is oxidized at the anode to generate a reactive N-centered radical, which then undergoes intramolecular cyclization to form the heterocyclic ring. nih.gov These protocols are noted for their mild conditions and tolerance of various functional groups. nih.govfrontiersin.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical task in synthetic chemistry to maximize product yield and purity while minimizing reaction time and side products. prismbiolab.com This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.

Traditional optimization often follows a "One Factor At a Time" (OFAT) approach, where one parameter is varied while others are held constant. prismbiolab.com However, this can be inefficient. A more robust statistical method is the "Design of Experiments" (DoE), which allows for the simultaneous variation of multiple parameters to build a model that predicts the optimal conditions. prismbiolab.com

Modern approaches may also employ automated self-optimization systems or data-driven machine learning algorithms to explore a vast parameter space efficiently. prismbiolab.comnih.gov For instance, Bayesian optimization has been used to simultaneously optimize reaction conditions and synthetic routes, assessing objectives like conversion rate and product yield. nih.gov A weighted-sum approach can be implemented to prioritize one objective, such as yield, over another, like conversion. nih.gov

A typical optimization campaign for a catalytic reaction might involve screening different catalysts, ligands, solvents, bases, and temperatures, as illustrated in the hypothetical table below based on common practices.

Illustrative Table for Reaction Optimization:

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | Toluene | 80 | 45 |

| 2 | Pd(OAc)2 | PPh3 | DMF | 80 | 62 |

| 3 | Pd(OAc)2 | PPh3 | DMF | 100 | 75 |

| 4 | Pd(dba)2 | Xantphos | DMF | 100 | 88 |

This iterative process of screening and refinement is essential for developing a robust and high-yielding synthesis for target molecules like this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Nitro 1h Indole

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 2-Chloro-5-nitro-1H-indole, the key functional groups are the indole (B1671886) N-H, the aromatic C-H bonds, the C=C bonds of the aromatic rings, the nitro (NO₂) group, and the C-Cl bond.

The FT-IR spectrum of a related compound, 3-benzoyl-1-hydroxy-5-nitro-1H-indole, shows characteristic peaks for the nitro group at 1518 cm⁻¹ (asymmetric stretch) and 1336 cm⁻¹ (symmetric stretch). rsc.org Another similar compound, 2-(5-chloro-1H-indol-3-yl)-2-phenylindolin-3-one, displays a strong N-H stretching vibration around 3423 cm⁻¹. rsc.org Based on these and other known data for substituted indoles, the expected FT-IR absorption bands for this compound can be summarized.

The N-H stretching vibration is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are highly characteristic and are anticipated to be prominent in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring system will produce several bands in the 1450-1620 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Indole N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1500 - 1550 | Asymmetric Stretch | Nitro (NO₂) |

| 1330 - 1370 | Symmetric Stretch | Nitro (NO₂) |

| 1450 - 1620 | C=C Stretch | Aromatic Ring |

In the FT-Raman spectrum of this compound, the symmetric stretching of the nitro group would be expected to produce a strong signal. The vibrations of the indole ring, particularly the ring breathing modes, are also typically strong in Raman spectra. The C-Cl stretch would also be observable. The N-H stretch is generally weak in Raman spectroscopy. Computational studies on similar molecules often aid in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon skeleton and the environment of each hydrogen atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, four distinct proton signals are expected for the indole ring system, plus a signal for the N-H proton.

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and hydrogen bonding. The protons on the benzene (B151609) ring (H4, H6, and H7) and the pyrrole (B145914) ring (H3) will have characteristic chemical shifts and coupling patterns. The electron-withdrawing nitro group at C5 will strongly deshield the adjacent protons, H4 and H6. Proton H4 is expected to be a doublet, shifted significantly downfield. Proton H6 would appear as a doublet of doublets, and H7 as a doublet. The proton at the C3 position is expected to be a singlet or a finely split multiplet due to coupling with the N-H proton.

Based on data for related 5-nitroindole (B16589) derivatives, the following assignments can be predicted. rsc.orgmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 10.0 | Broad Singlet |

| H4 | 8.0 - 8.5 | Doublet (d) |

| H6 | 7.8 - 8.2 | Doublet of Doublets (dd) |

| H7 | 7.3 - 7.6 | Doublet (d) |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the indole ring. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom bearing the chlorine (C2) and the carbon bearing the nitro group (C5) are expected to be significantly affected. The C2 signal will be shifted downfield by the electronegative chlorine atom. The C5 signal will also be downfield due to the nitro group's electron-withdrawing nature. The other carbons of the benzene ring (C4, C6, C7, C3a, C7a) and pyrrole ring (C3) will show predictable shifts based on their position relative to the substituents. Data from compounds like 3-benzoyl-1-hydroxy-5-nitro-1H-indole provide a reference for these predictions. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 125 - 135 |

| C3 | 100 - 110 |

| C3a | 125 - 130 |

| C4 | 115 - 120 |

| C5 | 140 - 145 |

| C6 | 118 - 125 |

| C7 | 110 - 115 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H6 and H7, confirming their ortho relationship. A weaker correlation might also be observed between the N-H proton and the H3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would allow for the direct assignment of the signals for C3, C4, C6, and C7 by correlating them with their respective, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for assigning quaternary carbons (those without attached protons) like C2, C3a, C5, and C7a. For instance, the H4 proton would show correlations to C3, C5, and C7a, while the H3 proton would show correlations to C2, C3a, and C7a. These correlations definitively piece together the molecular puzzle and confirm the positions of the chloro and nitro substituents.

The collective application of these advanced NMR methods provides an unequivocal confirmation of the structure of this compound. researchgate.netresearcher.life

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₅ClN₂O₂), the molecular weight can be precisely calculated.

The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion is anticipated, with an M+2 peak appearing at a ratio of approximately 3:1 to the main M⁺ peak, corresponding to the natural abundance of the ³⁷Cl and ³⁵Cl isotopes. miamioh.edu

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways characteristic of aromatic nitro compounds and halogenated heterocycles. miamioh.edu Common fragmentation patterns include the loss of the nitro group (NO₂) or parts of it, such as the loss of NO or O. The cleavage of the chlorine atom is another principal fragmentation pathway. miamioh.edu Further fragmentation could involve the breakdown of the indole ring itself.

Table 1: Calculated Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O₂ |

| Calculated Molecular Weight | 196.59 g/mol |

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophore of this compound is based on the extended π-conjugated system of the indole ring.

The presence of the nitro group (-NO₂), a strong electron-withdrawing group, at the 5-position significantly influences the electronic properties and the UV-Visible absorption of the indole chromophore. beilstein-journals.org This substitution typically leads to a bathochromic (red) shift in the absorption maxima compared to the parent indole, as it extends the conjugation and lowers the energy of the π-π* electronic transitions. beilstein-journals.org The electronic structure is further modulated by the electron-withdrawing chloro group at the 2-position. DFT calculations and UV-Vis spectroscopy are common methods to assess these charge-transfer interactions. While specific experimental absorption maxima for this compound are not detailed in the reviewed literature, related 5-nitroindole derivatives show characteristic absorptions. For instance, studies on dyes containing a 5-nitroindole moiety report strong electronic transitions. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore System | Expected Region |

|---|---|---|

| π → π * | Indole ring conjugated with nitro group | UV-A / Visible |

| n → π * | Nitro group | UV-A |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the published scientific literature and crystallographic databases did not yield a solved single-crystal structure for this compound. The following sections describe the type of information that would be obtained from such an analysis.

If a suitable single crystal were analyzed, SC-XRD would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group, which describes the symmetry elements of the unit cell. mdpi.comiucr.orgnih.gov For example, the related compound 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride was found to crystallize in the monoclinic system with the space group P2(1)/c. nih.gov Another similar molecule, 2-chloro-N-(4-nitrophenyl)acetamide, crystallizes in the orthorhombic system (Pbca). researchgate.net

A crystallographic analysis would provide a comprehensive table of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. researchgate.netiucr.orgbeilstein-journals.org This data allows for a detailed examination of the molecular geometry. Key parameters would include the C-Cl bond length, the bond lengths within the nitro group (N-O) and its connection to the indole ring (C-N), and the geometry of the indole core itself. iucr.org Deviations from standard values can indicate electronic effects or strain within the molecule.

The conformation of the molecule in the solid state would be determined from the dihedral angles. iucr.orgrsc.org For this compound, this would confirm the planarity of the bicyclic indole ring system. The analysis would also show the orientation of the nitro group relative to the plane of the indole ring. In many nitro-substituted aromatic systems, the nitro group is slightly twisted out of the plane of the ring. iucr.org

SC-XRD is highly effective at identifying and characterizing non-covalent interactions, including intramolecular hydrogen bonds. beilstein-journals.orgrsc.org In the case of this compound, potential intramolecular interactions could exist, although a classic strong intramolecular hydrogen bond is not immediately obvious from its structure. The N-H of the indole ring is a hydrogen bond donor, and the oxygen atoms of the nitro group are potential acceptors. However, these are typically involved in intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.netiucr.org Weak intramolecular interactions, such as C-H···O or C-H···Cl contacts, might also be identified. researchgate.net

Study of Intermolecular Interactions and Crystal Packing

A definitive single-crystal X-ray diffraction analysis for this compound is not publicly available at the time of this writing. However, a comprehensive understanding of its likely intermolecular interactions and crystal packing can be inferred from detailed studies on the closely related parent compound, 5-nitroindole (5NI), and by considering the influence of the chloro-substituent.

The crystal structure of 5-nitroindole reveals a monoclinic system with the space group P2₁/c. acs.orgnih.gov The packing is dominated by a combination of strong hydrogen bonds, dipole-dipole interactions, and π-π stacking, which collectively define the supramolecular architecture. acs.orgnih.govresearchgate.net

Hydrogen Bonding: The most significant interaction stabilizing the 5-nitroindole crystal lattice is the classical N–H···O hydrogen bond. The indole N-H group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group on an adjacent molecule serve as acceptors. This interaction links the molecules into infinite chains along the acs.org crystallographic direction. acs.orgnih.gov It is highly probable that this compound would exhibit this same primary hydrogen bonding motif, forming robust one-dimensional chains.

Influence of the 2-Chloro Substituent: The introduction of a chlorine atom at the 2-position of the indole ring is expected to introduce additional, more complex interactions. While preserving the foundational N–H···O hydrogen bonds, the chlorine atom can participate in other non-covalent interactions. These may include C–H···Cl hydrogen bonds and, potentially, halogen bonding (C–Cl···O or C–Cl···π interactions), where the electropositive region (σ-hole) on the chlorine atom interacts with a nucleophilic partner. The presence of these additional interactions could lead to a more intricate three-dimensional network compared to the parent 5-nitroindole. Hirshfeld surface analysis of related chloro-nitro aromatic compounds confirms that O···H, H···H, and H···C contacts are typically the most significant contributors to crystal packing.

Based on the analysis of 5-nitroindole, the crystallographic and interaction data for this compound can be predicted. The following tables summarize the known data for 5-nitroindole, which serves as a robust model for its 2-chloro derivative.

Table 1: Predicted Crystallographic Data for this compound (Based on 5-Nitroindole) (Note: This data is for the parent compound 5-nitroindole and serves as an approximation.)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org, nih.gov |

| Space Group | P2₁/c | acs.org, nih.gov |

Table 2: Key Intermolecular Interactions in Nitroindole Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry/Contribution | Reference |

| Hydrogen Bond | N-H (indole) | O (nitro group) | Forms infinite chains, highly directional and strong. | acs.org, nih.gov |

| π-π Stacking | Indole Ring | Indole Ring | Stabilizes stacked molecular arrangements. | acs.org |

| Dipole-Dipole | Molecule | Molecule | Occurs between antiparallel chains. | acs.org, nih.gov |

| C-H···O | C-H (aromatic) | O (nitro group) | Contributes to the cohesion of the crystal structure. | |

| C-H···Cl (Predicted) | C-H | Cl | Potential weak hydrogen bonding. |

Theoretical and Computational Studies on 2 Chloro 5 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 2-Chloro-5-nitro-1H-indole, these theoretical approaches provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies. nih.govtandfonline.com For instance, in the study of related nitro-aromatic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize molecular structures and predict vibrational frequencies. nih.govacs.org These calculations provide a detailed picture of the electron distribution within the this compound molecule, highlighting the influence of the electron-withdrawing nitro and chloro substituents on the indole (B1671886) ring.

Computational studies on similar structures, such as 2-chloro-5-nitropyridine (B43025), have utilized DFT methods with various basis sets to calculate structural parameters and spectroscopic data. researchgate.net The choice of the B3LYP functional is often favored due to its balance of accuracy and computational cost, providing reliable geometric parameters that are often in good agreement with experimental data where available. tandfonline.com

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method, an ab initio approach, serves as a fundamental baseline for quantum chemical calculations. ub.edu While DFT methods include electron correlation effects, HF calculations provide a valuable comparative benchmark. github.io For similar molecules, comparative studies employing both HF and DFT methods have been conducted to assess their performance in predicting molecular properties. researchgate.netresearchgate.net

For instance, in the analysis of 2-chloro-1-fluoro-4-nitrobenzene, both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set were used to investigate molecular geometries, vibrational frequencies, and electronic properties. prensipjournals.com Comparing the results from both methods allows for a more comprehensive understanding of the electronic structure, with DFT generally providing results that are closer to experimental values due to its inclusion of electron correlation.

Basis Set Selection and Optimization Strategies

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. nih.gov Larger basis sets, such as the 6-311G(d,p) or 6-311++G(d,p), which include polarization and diffuse functions, are commonly used to provide a more accurate description of the electronic distribution, especially in molecules with heteroatoms and electron-withdrawing groups like this compound. nih.govacs.org

The process of geometry optimization is crucial to find the most stable conformation of the molecule. nih.gov This is typically achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located. For complex molecules, this may involve exploring multiple potential energy surfaces to identify the global minimum. nih.gov

Molecular Geometry Optimization and Stability Analysis

The optimized molecular geometry of this compound, as determined by computational methods, reveals the spatial arrangement of its atoms and the associated bond lengths and angles. DFT calculations, particularly with the B3LYP functional, have been shown to provide reliable geometric parameters. acs.org

For related indole derivatives, computational studies have demonstrated that the planarity of the indole ring can be influenced by the nature and position of its substituents. niscpr.res.in The presence of the chloro and nitro groups in this compound is expected to influence the bond lengths and angles within the indole scaffold due to their electronic effects.

Below is a table summarizing typical bond lengths that might be expected in this compound, based on computational studies of similar molecules.

| Bond | Typical Length (Å) |

| C-Cl | ~1.74 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (indole) | 1.37 - 1.38 |

| N-H (indole) | ~1.01 |

Note: These are representative values and the actual bond lengths for this compound would need to be specifically calculated.

Electronic Properties

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals, are key to understanding its reactivity and spectroscopic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

In this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energies of both the HOMO and LUMO, and to influence the size of the HOMO-LUMO gap. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Computational studies on similar nitro-aromatic compounds have shown that the HOMO is often localized on the aromatic ring, while the LUMO is frequently centered on the nitro group. researchgate.netacs.org This distribution suggests that the indole ring acts as the primary electron donor, while the nitro group is the primary electron acceptor site.

The table below presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on trends observed in similar compounds.

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.5 to -3.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These are estimated values and require specific calculations for this compound for confirmation.

Determination of Global Chemical Descriptors

Global chemical descriptors provide insight into the reactivity and stability of a molecule. These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a study on nitro and chloro indolinone derivatives utilized Density Functional Theory (DFT) to assess structural features and global reactivity parameters. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. acs.org

Theoretical calculations for similar compounds, such as 2-chloro-5-fluoro phenol (B47542), have shown that these global chemical descriptors can reveal significant information about molecular stability and chemical reactivity. nih.gov In a study of two indolinone derivatives, C1 and C2, the global reactivity parameters suggested that compound C1 was more stable and less reactive than C2. nih.govfrontiersin.org These descriptors are crucial for understanding the intrinsic electronic properties and potential behavior of the molecule in chemical reactions. researchgate.net

Table 1: Calculated Global Chemical Descriptors for Related Indole Derivatives

| Parameter | Description | Typical Calculated Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.14 to -6.23 frontiersin.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.71 to -2.96 frontiersin.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.43 to 3.27 frontiersin.org |

| Ionization Potential (IP) | -EHOMO | 6.14 to 6.23 frontiersin.org |

| Electron Affinity (EA) | -ELUMO | 2.71 to 2.96 frontiersin.org |

| Hardness (η) | (IP - EA) / 2 | 1.72 to 1.64 frontiersin.org |

| Softness (S) | 1 / (2η) | 0.29 to 0.30 frontiersin.org |

| Electronegativity (χ) | (IP + EA) / 2 | 4.43 to 4.60 frontiersin.org |

| Electrophilicity Index (ω) | χ² / (2η) | 5.72 to 6.47 frontiersin.org |

Note: The values presented are for (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) and (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) and are illustrative of the types of descriptors calculated for similar structures. The specific values for this compound would require dedicated calculations.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure and its vibrational and electronic properties.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational analysis, often performed using DFT methods, is a powerful tool for assigning experimental FT-IR and FT-Raman bands. researchgate.net For instance, in the study of 2-chloro-5-fluoro phenol, a close correlation was found between the experimentally observed and theoretically calculated wavenumbers after applying scaling factors. nih.gov The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Compound (2-Chloro-5-fluoro phenol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| O-H Stretch | 3789 | 3637 | 3635 | - |

| C-H Stretch | 3208 | 3079 | 3080 | 3082 |

| C-C Stretch | 1636 | 1570 | 1572 | 1575 |

| C-N Stretch | - | - | - | - |

| C-Cl Stretch | 758 | 728 | 725 | 727 |

| NO₂ Symmetric Stretch | - | - | - | - |

| NO₂ Asymmetric Stretch | - | - | - | - |

Note: This table is based on data for 2-Chloro-5-fluoro phenol and serves as an example. nih.gov The specific frequencies for this compound would differ.

Chemical Shift Calculations (NMR)

The gauge-independent atomic orbital (GIAO) method is a common computational approach for predicting ¹H and ¹³C NMR chemical shifts. worldscientific.comresearchgate.net These theoretical calculations are often compared with experimental data to confirm the molecular structure. prensipjournals.comprensipjournals.com For example, in the analysis of 2-chloro-1-fluoro-4-nitrobenzene, the calculated ¹H and ¹³C chemical shifts showed good agreement with the experimental values. prensipjournals.comprensipjournals.com

The chemical environment of each nucleus strongly influences its chemical shift. For instance, protons attached to or near electronegative atoms or aromatic rings will appear at different fields. acs.org Computational studies on related indole derivatives have utilized NMR calculations to confirm their synthesized structures. derpharmachemica.com

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| N-H (indole) | 11.28 - 11.60 | Can be a broad singlet. derpharmachemica.com |

| Aromatic C-H | 7.28 - 8.54 | Complex multiplet patterns are common. derpharmachemica.com |

| ¹³C NMR | ||

| Aromatic C | 117 - 174 | Shifts depend on the substituents. prensipjournals.comprensipjournals.com |

| C-Cl | ~50 - 90 | The presence of chlorine deshields the carbon atom. pdx.edu |

| C-NO₂ | ~140 - 160 | The nitro group is strongly electron-withdrawing. |

Note: These are general ranges and the exact chemical shifts for this compound would need to be determined by specific experimental and computational studies.

UV-Visible Spectral Predictions

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions, such as n→π* or π→π*. acs.orgresearchgate.net

For instance, in a study of salicylaldehyde-based compounds, TD-DFT was used to calculate the UV-visible absorption spectra, and the results were compared with experimental data. acs.org The HOMO-LUMO energy gap, as determined from theoretical calculations, is also related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net For related nitro-containing aromatic compounds, the electronic transitions can be characterized to understand their photophysical properties. researchgate.net

Table 4: Example of Predicted UV-Visible Spectral Data for a Related Compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 290 | 0.15 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 260 | 0.40 | HOMO → LUMO+1 (n→π*) |

Note: This table provides a hypothetical example of what TD-DFT calculations might yield. The actual values for this compound would be specific to its electronic structure.

Non-Linear Optical (NLO) Properties

Computational chemistry is a key tool for investigating the non-linear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a measure of the second-order NLO response and is often calculated to assess a molecule's potential for NLO applications. nih.gov Organic molecules with donor-acceptor groups can exhibit significant NLO properties due to intramolecular charge transfer. nih.gov

Theoretical studies on compounds like 2-chloro-5-nitrobenzophenone (B105091) have indicated that a non-zero dipole moment and a high first hyperpolarizability value suggest that the molecule could be a good candidate for NLO materials. researchgate.net The HOMO-LUMO energy gap is also an important factor, with a smaller gap often correlating with a larger β value. acs.org Z-scan analysis is an experimental technique used to determine third-order NLO parameters such as the nonlinear refractive index and absorption coefficient. metall-mater-eng.com

Table 5: Calculated First Hyperpolarizability (β) for Related Molecules

| Compound | β (a.u.) | Method |

| Salicylaldehyde-based derivative 1 | 192.778 | M06/6-311G(d,p) acs.org |

| Salicylaldehyde-based derivative 6 | 501.709 | M06/6-311G(d,p) acs.org |

| 2-chloro-5-fluoro phenol | - | B3LYP/6-31++G(d,p) nih.gov |

Note: The NLO properties are highly sensitive to the molecular structure. The values provided are for illustrative purposes.

Solvent Effects and Environmental Considerations in Computational Models

The inclusion of solvent effects in computational models is crucial for accurately predicting the properties of molecules in solution. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the influence of a solvent on the solute's geometry, electronic structure, and spectroscopic properties. acs.org

For example, a study on nitro and chloro indolinone derivatives used the B3LYP/6-311G(d,p) approach with implicit water effects to assess structural and electronic properties. nih.govfrontiersin.org The choice of solvent can significantly impact reaction rates and selectivity. researchgate.net Computational models that account for solvent effects provide a more realistic description of a molecule's behavior in a chemical or biological environment. researchgate.net The investigation of solute-solvent interactions is fundamental to understanding solvatochromism, where the absorption or emission spectra of a compound change with the polarity of the solvent. researchgate.net

Chemical Reactivity and Transformations of 2 Chloro 5 Nitro 1h Indole

Reactions at the Halogenated Position (C-2)

The chlorine atom at the C-2 position of the indole (B1671886) ring is a key site for functionalization, primarily through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The C-2 position of the 2-chloro-5-nitro-1H-indole is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the C-5 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a range of substituted indole derivatives.

Common nucleophiles that can be employed in these reactions include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-nitro-1H-indole, while reaction with primary or secondary amines can introduce various amino functionalities at the C-2 position. libretexts.orgyoutube.com The general mechanism for this transformation is outlined below:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-nitro-1H-indole |

| Amine | Ammonia (NH₃) | 2-Amino-5-nitro-1H-indole |

| Amine | Diethylamine (HN(C₂H₅)₂) | 2-(Diethylamino)-5-nitro-1H-indole |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The C-2 chloro group also serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orglibretexts.org The Sonogashira coupling of this compound with various terminal alkynes would lead to the synthesis of 2-alkynyl-5-nitro-1H-indoles. Typical catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt like copper(I) iodide (CuI), in the presence of a base such as triethylamine. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orglibretexts.org

Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide. wikipedia.orgresearchgate.netnih.govlibretexts.orgkashanu.ac.ir this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to afford 2-aryl- or 2-vinyl-5-nitro-1H-indoles. Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base such as potassium carbonate (K₂CO₃). wikipedia.orgresearchgate.netnih.govlibretexts.orgkashanu.ac.ir

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(Phenylethynyl)-5-nitro-1H-indole |

| Suzuki | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Phenyl-5-nitro-1H-indole |

Transformations of the Nitro Group (C-5)

The nitro group at the C-5 position plays a crucial role in the reactivity of the molecule, both as a functional group that can be transformed and as a directing group for other reactions.

Reduction Reactions to Amino Group

The nitro group can be readily reduced to an amino group, a common transformation in the synthesis of functionalized indoles. This conversion is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. commonorganicchemistry.comresearchgate.netcommonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.comtcichemicals.com This is a clean and efficient method for the reduction of nitro groups.

Tin(II) Chloride Reduction: Treatment of this compound with tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, is another effective method for the reduction of the nitro group to an amine. commonorganicchemistry.comresearchgate.netwikipedia.orgstackexchange.com

Table 3: Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product |

| H₂/Pd/C | Methanol or Ethanol, room temperature | 5-Amino-2-chloro-1H-indole |

| SnCl₂·2H₂O | Ethanol, reflux | 5-Amino-2-chloro-1H-indole |

Role of Nitro Group in Directing Substitutions

The strongly electron-withdrawing nature of the nitro group at the C-5 position significantly influences the regioselectivity of electrophilic substitution reactions on the indole ring. While the benzene (B151609) portion of the indole is deactivated towards electrophilic attack, the pyrrole (B145914) ring remains the more reactive site. In indoles, electrophilic substitution typically occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. The nitro group at C-5 further reinforces this preference by deactivating the benzene ring, thereby directing incoming electrophiles almost exclusively to the C-3 position. nih.govresearchgate.netuni-muenchen.deguidechem.comnih.govyoutube.com

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for reactions at this position. Under basic conditions, the N-H proton can be removed to generate a nucleophilic indolide anion. This anion can then react with various electrophiles in N-alkylation and N-arylation reactions. mdpi.comnih.govresearchgate.netnih.gov

N-Alkylation: The N-alkylation of this compound can be achieved by treatment with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comnih.gov

N-Arylation: N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction typically involves heating the indole with an aryl halide in the presence of a copper catalyst and a base. researchgate.netbyjus.comwikipedia.orgorganic-chemistry.orgnih.govunito.it

Table 4: Reactions at the Indole Nitrogen (N-1)

| Reaction | Electrophile | Reagent/Catalyst | Product |

| N-Alkylation | Methyl iodide | Sodium hydride (NaH) | 2-Chloro-1-methyl-5-nitro-1H-indole |

| N-Arylation | Iodobenzene | Copper(I) iodide (CuI), Base | 2-Chloro-5-nitro-1-phenyl-1H-indole |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring, possessing a lone pair of electrons, can act as a nucleophile. However, its reactivity is tempered by the electron-withdrawing nitro group on the benzene ring.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, the indole's N-H proton must first be removed by a base to form the more nucleophilic indolide anion. The choice of base is crucial; strong bases like sodium hydride (NaH) are often employed. youtube.com The resulting anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. youtube.com The presence of the electron-withdrawing 5-nitro group makes the N-H proton more acidic compared to unsubstituted indole, potentially allowing for the use of milder bases.

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an N-acylindole. These reactions are important as the N-acylindole motif is present in many pharmaceutical compounds. nih.gov Acylation can be achieved using various acylating agents, such as acyl chlorides or thioesters, often in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov While indoles can also undergo acylation at the C-3 position, N-acylation can be achieved chemoselectively under specific conditions. nih.gov The N-phenylsulfonyl group is a common protecting group for the indole nitrogen, which can be introduced via acylation with benzenesulfonyl chloride. researchgate.net

| Reaction Type | Reagents | General Product |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-Chloro-1-alkyl-5-nitro-1H-indole |

| N-Acylation | 1. Acylating Agent (e.g., RCOCl, Thioester) 2. Base (e.g., Cs₂CO₃) | 1-Acyl-2-chloro-5-nitro-1H-indole |

Reactions with Sulfonyl Chlorides

Reacting this compound with sulfonyl chlorides (R-SO₂Cl) is a primary method for installing a sulfonyl group on the nitrogen atom. This reaction is a type of N-acylation and is frequently used to protect the indole nitrogen during subsequent synthetic steps. The resulting N-sulfonylindoles, such as N-phenylsulfonylindoles, exhibit modified reactivity. For instance, the phenylsulfonyl group can direct lithiation to the C-2 position. researchgate.net The reaction typically proceeds in the presence of a base to deprotonate the indole nitrogen.

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems, including indoles. libretexts.orgbyjus.com The indole ring is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom, which enriches the pyrrole ring with electron density. total-synthesis.com The reaction proceeds via an initial attack by an electrophile on the π-system to form a resonance-stabilized cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglkouniv.ac.in

Reactivity at C-3 Position

For most indoles, the C-3 position is the most nucleophilic and therefore the primary site for electrophilic attack. nih.gov This regioselectivity is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the cationic intermediate formed upon attack at C-3. Attack at C-2 would lead to a less stable intermediate where the positive charge is placed on the nitrogen atom, disrupting the aromatic sextet of the benzene portion of the molecule. Recent studies have developed methods for the regioselective nitration of various indoles specifically at the C-3 position under non-acidic conditions. nih.govrsc.org

Influence of Chloro and Nitro Substituents on Regioselectivity

The substituents on the this compound ring play a critical role in modulating its reactivity and directing the position of electrophilic attack.

2-Chloro Group: The chlorine atom at the C-2 position is an electron-withdrawing group via induction but can donate electron density through resonance. Its presence at C-2 blocks this position from electrophilic attack and further deactivates the pyrrole ring.

5-Nitro Group: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. lkouniv.ac.in This deactivates the entire indole ring system towards electrophilic attack, making the reaction significantly slower than with unsubstituted indole. On a benzene ring, a nitro group is a meta-director. libretexts.orgyoutube.com In the context of the 5-nitroindole (B16589) system, it strongly deactivates the benzene ring portion (positions C-4, C-6, and C-7). While it also deactivates the pyrrole ring, the inherent high reactivity of the C-3 position often means that substitution, if it occurs, will still likely happen there, albeit under more forcing conditions. The deactivation of the benzene ring by the nitro group enhances the selectivity for substitution on the pyrrole ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Chloro | C-2 | Inductively withdrawing, resonance donating | Deactivates the ring, blocks C-2 position |

| Nitro | C-5 | Strongly withdrawing (inductive and resonance) | Strongly deactivates the entire ring, especially the benzenoid part |

Multicomponent Reactions Involving Indole Derivatives